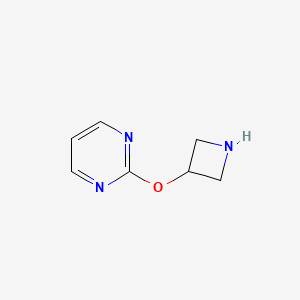![molecular formula C12H18N2OS B12115650 Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- CAS No. 86847-82-7](/img/structure/B12115650.png)
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid ist eine organische Verbindung mit der Summenformel C11H16N2OS. Es ist ein Derivat von Propanamid, das durch das Vorhandensein eines Pyridinrings gekennzeichnet ist, der mit einer Methylthiogruppe und einer Dimethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid beinhaltet typischerweise die Reaktion von 2,2-Dimethylpropanamid mit 6-Methyl-3-(methylthio)-2-pyridincarbonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig ein Dehydratisierungsmittel verwendet wird, um die Bildung der Amidbindung zu erleichtern. Übliche Reagenzien, die bei dieser Synthese verwendet werden, umfassen Thionylchlorid oder Phosphortrichlorid, die als Dehydratisierungsmittel fungieren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken, wie z. B. Rekristallisation und Chromatographie, ist üblich, um hochreine Produkte zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Amidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Der Pyridinring kann elektrophile Substitutionsreaktionen eingehen, bei denen die Methylthiogruppe durch andere Substituenten ersetzt werden kann, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Halogenierte oder alkylierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht, um Enzymwechselwirkungen und Stoffwechselwege zu studieren.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein des Pyridinrings und der Methylthiogruppe ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen, die sich auf Pfade auswirken, die mit Entzündungen, mikrobiellem Wachstum und zellulärer Signalübertragung zusammenhängen.
Wirkmechanismus
The mechanism of action of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and methylthio group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propanamid, 2,2-dimethyl-N-(3-methylphenyl)-: Ähnlich in der Struktur, aber mit einem Phenylring anstelle eines Pyridinrings.
Propanamid, N,N-diethyl-2-methyl-: Enthält Diethylgruppen anstelle von Dimethylgruppen.
Propanamid, N-(4-methoxyphenyl)-2,2-dimethyl-: Besitzt einen Methoxy-substituierten Phenylring.
Einzigartigkeit
N-(6-Methyl-3-(methylthio)-2-pyridinyl)-2,2-dimethylpropanamid ist einzigartig durch das Vorhandensein der Methylthiogruppe am Pyridinring, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
86847-82-7 |
|---|---|
Molekularformel |
C12H18N2OS |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(6-methyl-3-methylsulfanylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15) |
InChI-Schlüssel |
KCVUZIQTUIGABE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)
![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)


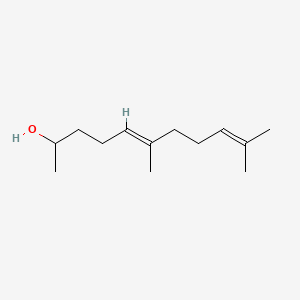
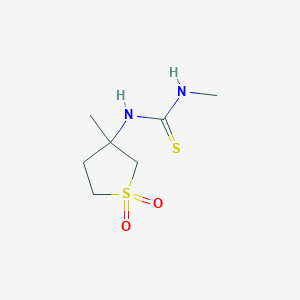
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
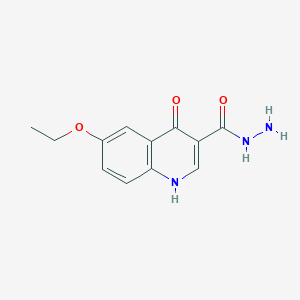
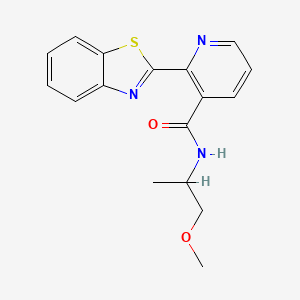
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
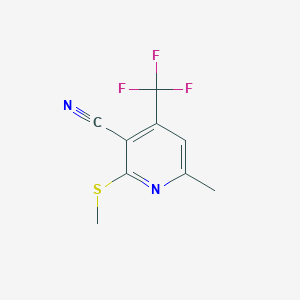
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
